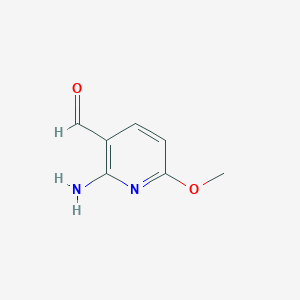![molecular formula C9H9N3 B11919826 1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
1,5,6,7-Tetrahydroimidazo[4,5-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,7-Tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that features an indole ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring indole alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines. Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions, such as the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,5,6,7-Tetrahydroimidazo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
1,5,6,7-Tetrahydroimidazo[4,5-f]indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5,6,7-Tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydroimidazo[4,5-c]pyridine: This compound has a similar structure but with a pyridine ring instead of an indole ring.
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound features a similar tetrahydroindole structure and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole |
InChI |
InChI=1S/C9H9N3/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-5,10H,1-2H2,(H,11,12) |
Clave InChI |
IHAVVLZFJQEEIR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC3=C(C=C21)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


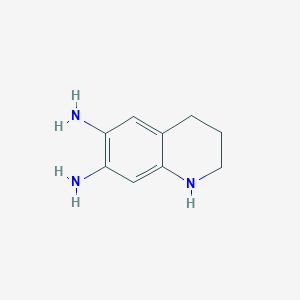
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
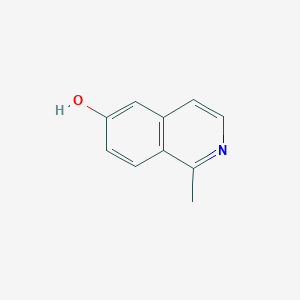
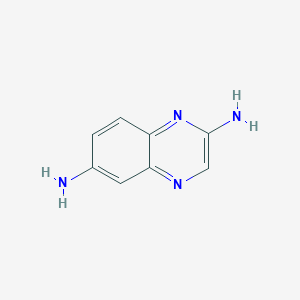
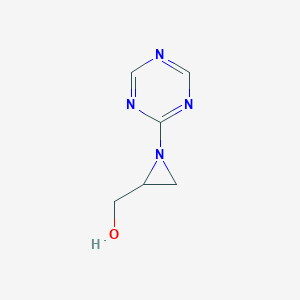
![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)

![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
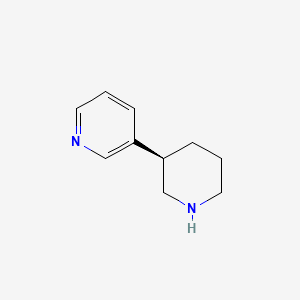
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

